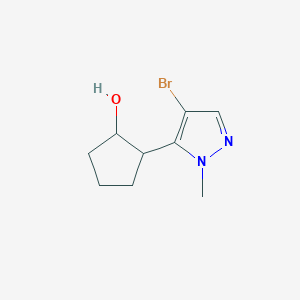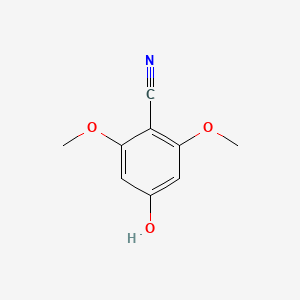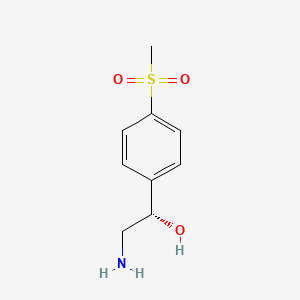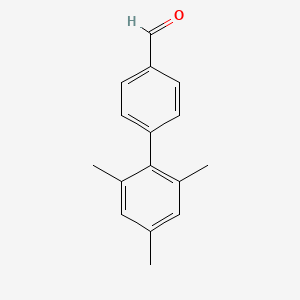
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopentanol moiety attached to a brominated pyrazole ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with cyclopentanone in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF or potassium tert-butoxide in THF.
Major Products
Oxidation: 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentanone.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol.
Substitution: 2-(4-Azido-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol.
Applications De Recherche Scientifique
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Shares the brominated pyrazole core but lacks the cyclopentanol moiety.
1-Methyl-4-bromopyrazole: Similar structure but without the hydroxyl group.
5-Bromo-1-methyl-1H-pyrazole: Positional isomer with the bromine atom at a different position.
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is unique due to the presence of both the brominated pyrazole ring and the cyclopentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13BrN2O |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylpyrazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-12-9(7(10)5-11-12)6-3-2-4-8(6)13/h5-6,8,13H,2-4H2,1H3 |
Clé InChI |
FOYRCCPELXRZIP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)C2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)

![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)





![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)


